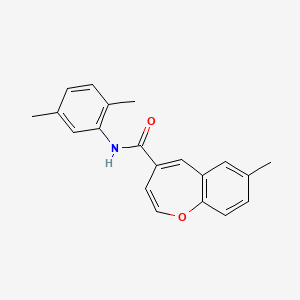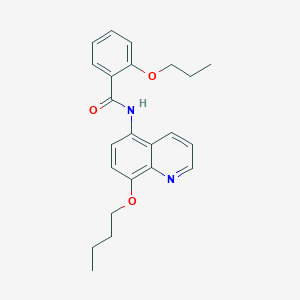![molecular formula C18H14ClF3N2O3 B11316479 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316479.png)
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (commonly referred to as Compound X ) is a complex heterocyclic compound. Its structure combines a benzimidazole core with a dioxin moiety, and it contains a chlorophenoxyethyl group and a trifluoromethyl substituent. Let’s break down its features:
Benzimidazole Core: The benzimidazole ring system is a fused bicyclic heterocycle containing two nitrogen atoms. It often exhibits interesting biological activities.
Dioxin Moiety: The dioxin portion contributes to the compound’s overall structure and properties.
Functional Groups: The chlorophenoxyethyl group and trifluoromethyl substituent enhance its chemical reactivity and solubility.
準備方法
Synthetic Routes
Several synthetic routes exist for Compound X. Here are two common approaches:
-
Condensation Reaction
- Starting material: 2-(4-chlorophenoxy)ethylamine
- Reactant: Trifluoromethyl isocyanate
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Product: Intermediate imidazolyl urea
- Cyclization: Acidic conditions yield Compound X.
-
Multicomponent Reaction
- Starting materials: 2-(4-chlorophenoxy)ethylamine, 2,3-difluorobenzaldehyde, and urea
- Catalyst: Lewis acid (e.g., SnCl₂)
- Conditions: Solvent (e.g., acetonitrile)
- Product: Compound X
Industrial Production
Industrial-scale synthesis typically involves optimized versions of the above routes, ensuring high yield and purity.
化学反応の分析
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction may lead to the removal of substituents.
Substitution: Halogenation or other substitutions can alter its properties.
Common Reagents: Examples include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkylating agents (for substitution).
Major Products: These depend on reaction conditions and starting materials.
科学的研究の応用
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Agriculture: Used as a pesticide or fungicide.
Materials Science: Explored for its optical and electronic properties.
作用機序
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
類似化合物との比較
Compound X stands out due to its trifluoromethyl group and dioxin moiety. Similar compounds include benzimidazoles and dioxins, but none precisely match its structure.
特性
分子式 |
C18H14ClF3N2O3 |
|---|---|
分子量 |
398.8 g/mol |
IUPAC名 |
3-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-11-1-3-12(4-2-11)25-6-5-24-14-10-16-15(26-7-8-27-16)9-13(14)23-17(24)18(20,21)22/h1-4,9-10H,5-8H2 |
InChIキー |
LLVABBHXRVKMBK-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CCOC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316402.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316408.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11316442.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316451.png)
![1-(Azepan-1-yl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11316452.png)
![N-benzyl-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316455.png)
![5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11316462.png)
![N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B11316463.png)
![N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11316464.png)
